

An In-Depth Technical Guide to Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

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Compound of Interest

Compound Name: **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate**

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate**, a key building block in the development of novel pharmaceuticals and agrochemicals. We will delve into its fundamental properties, synthesis, reactivity, and diverse applications, offering field-proven insights to support your research and development endeavors.

Core Compound Identity and Properties

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is a fluorinated heterocyclic compound with the chemical formula $C_7H_5F_3N_2O_2$. Its molecular weight is 206.12 g/mol .^[1] The presence of the electron-withdrawing trifluoromethyl group on the pyrimidine ring significantly influences its chemical reactivity and biological activity, making it a valuable synthon in medicinal and agricultural chemistry.

Table 1: Physicochemical Properties of **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[1]
Molecular Weight	206.12 g/mol	[1]
CAS Number	878745-51-8	[1] [2]
Appearance	Varies, often a solid	N/A
Boiling Point	172.4±40.0 °C (Predicted)	[1]
Density	1.399±0.06 g/cm ³ (Predicted)	[1]
pKa	-4.22±0.20 (Predicted)	[1]

Structural Representation:

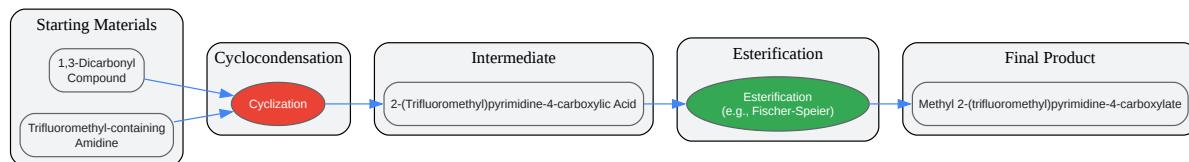
Caption: 2D structure of **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate**.

Synthesis and Purification

The synthesis of **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate** and its derivatives is a topic of significant interest, with various methods reported in the literature. A common approach involves the construction of the pyrimidine ring from acyclic precursors containing the trifluoromethyl group.

General Synthetic Approach:

A general synthetic route to 2-trifluoromethyl pyrimidine-4-carboxylic acids and their derivatives is outlined in patent literature.^[3] This typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a trifluoromethyl-containing amidine. The resulting pyrimidine-4-carboxylic acid can then be esterified to yield the methyl ester.



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Caption: General synthesis workflow for **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate**.

Experimental Protocol: Esterification of 2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

While a specific protocol for the synthesis of the title compound is not readily available in peer-reviewed journals, a standard Fischer-Speier esterification of the corresponding carboxylic acid is a plausible and widely used method.^[4]

Materials:

- 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- To a solution of 2-(trifluoromethyl)pyrimidine-4-carboxylic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate** can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.^{[5][6]} The purity of the final product should be assessed by analytical techniques such as NMR and mass spectrometry.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate** is largely dictated by the ester functionality and the electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring.

Reactivity:

- Ester Group Reactions: The methyl ester group can undergo typical ester transformations. For instance, it can be readily converted to the corresponding amide by treatment with

ammonia in methanol.[7] This reaction, known as aminolysis, is a common strategy for derivatizing the carboxylate group to explore structure-activity relationships in drug discovery.

- Pyrimidine Ring Reactivity: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This property is crucial for the synthesis of more complex derivatives.

Spectroscopic Characterization:

While specific spectra for **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate** are not widely published, the expected spectroscopic features can be inferred from related structures.[5][8][9]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrimidine ring and a singlet for the methyl ester protons. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing trifluoromethyl group.
- ^{13}C NMR: The carbon NMR spectrum will show signals for the carbons of the pyrimidine ring, the trifluoromethyl carbon (as a quartet due to coupling with fluorine), the ester carbonyl carbon, and the methyl carbon.
- ^{19}F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.12 g/mol).
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-F stretching of the trifluoromethyl group, and C=N and C=C stretching of the pyrimidine ring.

Applications in Research and Development

The trifluoromethyl-substituted pyrimidine scaffold is a privileged structure in both the pharmaceutical and agrochemical industries. The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to biological targets, make it a highly sought-after moiety in the design of new active compounds.

Pharmaceutical Applications:

Derivatives of trifluoromethyl-pyrimidines have been investigated for a wide range of therapeutic applications, including:

- Anticancer Agents: The pyrimidine core is a fundamental component of many anticancer drugs, and the introduction of a trifluoromethyl group can enhance their efficacy.
- Antiviral and Antifungal Agents: The trifluoromethyl-pyrimidine scaffold has shown promise in the development of novel antiviral and antifungal compounds.^[6]

Agrochemical Applications:

In the field of crop protection, trifluoromethyl-pyrimidines are key components of:

- Herbicides: These compounds can act as potent and selective herbicides.
- Fungicides: The scaffold is utilized in the development of effective fungicides to protect crops from various fungal diseases.^[6]
- Insecticides: Certain derivatives have shown insecticidal activity, providing another avenue for crop protection.

The versatility of **Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate** as a starting material allows for the synthesis of a diverse library of compounds for screening and optimization in both drug discovery and agrochemical research.

Conclusion

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique combination of a reactive ester handle and an electron-deficient trifluoromethyl-substituted pyrimidine ring provides a robust platform for chemical diversification. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage this compound in the development of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational resource to support and accelerate these research endeavors.

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